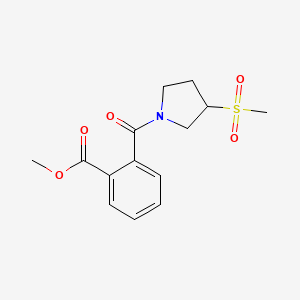![molecular formula C17H15ClF3NO4S2 B6428960 3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine CAS No. 1706380-14-4](/img/structure/B6428960.png)
3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine (also known as BSP-CF3) is a compound that has been studied extensively in the past few decades due to its interesting properties and potential applications in the field of chemistry. BSP-CF3 is a common synthetic intermediate used in the synthesis of a variety of complex organic molecules. It is also used as a catalyst in various organic reactions, and has been shown to be effective in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. BSP-CF3 is a versatile and cost-effective building block for a variety of research and industrial applications.
作用机制
The mechanism of action of BSP-CF3 is not well understood. However, it is believed that the compound acts as a Lewis acid, which can interact with nucleophiles to form a covalent bond. The reaction is believed to involve the formation of a cyclic intermediate, which is then broken down to form the desired product. Additionally, BSP-CF3 can also act as a catalyst for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BSP-CF3 are not well understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, BSP-CF3 has been shown to be stable in aqueous solutions and to have a low vapor pressure.
实验室实验的优点和局限性
The advantages of using BSP-CF3 in laboratory experiments include its low cost, its high reactivity, and its versatility as a reagent. Additionally, the compound is non-toxic and non-irritating, making it safe to use in the laboratory. However, one limitation of using BSP-CF3 is that it is not very soluble in organic solvents, making it difficult to use in certain reactions.
未来方向
There are several potential future directions for the study of BSP-CF3. These include further research into its mechanism of action, its potential applications in the synthesis of pharmaceuticals and other industrial chemicals, and its potential use as a catalyst in organic reactions. Additionally, further research into the biochemical and physiological effects of BSP-CF3 could provide insights into its potential uses in medical treatments. Finally, the development of new methods for the synthesis of BSP-CF3 could lead to increased efficiency and cost-effectiveness in its use in laboratory experiments.
合成方法
BSP-CF3 can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorobenzene-1-sulfonyl chloride (CBSCl) with trifluoromethanesulfonyl chloride (TFSCl) in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3). This reaction produces a mixture of the desired product, BSP-CF3, and the by-product, 4-chlorobenzene-1-sulfonic acid (CBSO3H). The reaction is typically carried out in a polar solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
科学研究应用
BSP-CF3 has several applications in scientific research. It has been used as a catalyst in the synthesis of compounds such as peptides, polymers-supported reagents, and monomers. It has also been used as a reagent in the synthesis of polymers, polysaccharides, and other polymers. Additionally, BSP-CF3 has been used in the synthesis of fluorescent dyes, surfactants, and other materials.
属性
IUPAC Name |
3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S2/c18-16-7-6-13(10-15(16)17(19,20)21)28(25,26)22-9-8-14(11-22)27(23,24)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNFIZBNPBWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428888.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B6428893.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6428904.png)
![3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B6428906.png)
![4-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B6428915.png)
![2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428916.png)
![2-(2,4-dichlorophenoxy)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6428921.png)
![1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B6428925.png)

![3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428934.png)
![2,3,4-trifluoro-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6428941.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6428949.png)

![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)